molecular formula C29H32FNO4 B153524 tert-Butyl pitavastatin CAS No. 586966-54-3

tert-Butyl pitavastatin

Cat. No. B153524
CAS RN: 586966-54-3
M. Wt: 477.6 g/mol
InChI Key: RCARMBIYAHBUHR-UQECUQMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl Pitavastatin is used to prepare hemicalcium salt . It is an impurity of Pitavastatin which causes atherosclerosis regression in humans with subclinical carotid atherosclerosis .


Synthesis Analysis

The synthesis of tert-Butyl Pitavastatin involves several steps. One method involves reacting (4R-Cis)-6-chloromethyl-2, 2-dimethyl-1, 3-dioxolane-4-tert-butyl acetate with a substance A under the action of a first base catalyst to obtain a substance B. This is then oxidized with an oxidant to obtain matter C. This then reacts with 2-cyclopropyl-4- (4-fluorophenyl) -quinoline-3-formaldehyde under the action of a second base catalyst to obtain a substance D. Finally, acid deprotection is carried out to obtain pitavastatin tert-butyl ester .


Molecular Structure Analysis

The molecular formula of tert-Butyl Pitavastatin is C29H32FNO4. It has a molecular weight of 477.567. The density is 1.2±0.1 g/cm3 and it has a boiling point of 674.5±55.0 °C at 760 mmHg .


Chemical Reactions Analysis

The chemical reactions of tert-Butyl Pitavastatin involve several steps. The first step is the deprotonation of tert-butyl hydroperoxide (TBHP) with the base (MOH) in the aqueous phase. The base is usually in excess with respect to TBHP to ensure a high enough pH when the reaction has almost completed .


Physical And Chemical Properties Analysis

Tert-Butyl Pitavastatin has a density of 1.2±0.1 g/cm3. It has a boiling point of 674.5±55.0 °C at 760 mmHg. The molecular formula is C29H32FNO4 and the molecular weight is 477.567 .

Mechanism of Action

Target of Action

Tert-Butyl Pitavastatin, also known as Pitavastatin, is a potent inhibitor of the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, catalyzing the conversion of HMG-CoA to mevalonic acid . By inhibiting this enzyme, Pitavastatin effectively reduces the endogenous production of cholesterol within the liver .

Mode of Action

Pitavastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where the majority of the body’s cholesterol is produced .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Pitavastatin disrupts the mevalonate pathway, which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By reducing the levels of these lipids, Pitavastatin helps lower the risk of cardiovascular disease .

Pharmacokinetics

The pharmacokinetics of Pitavastatin involves its absorption, distribution, metabolism, and excretion (ADME). While specific data for Tert-Butyl Pitavastatin is not readily available, studies on Pitavastatin have shown that it has a terminal elimination half-life of approximately 3.12 to 5.01 hours . The bile-flow diversion decreased the AUC0-24 hr for Pitavastatin and its lactone to 66% and 64%, respectively .

Result of Action

The primary result of Pitavastatin’s action is the reduction of abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease . It has been shown to significantly reduce LDL levels, an important risk factor for the development of cardiovascular disease . Moreover, Pitavastatin has been found to produce consistently greater increases in high-density lipoprotein cholesterol (HDL-C) levels compared to other statins .

Action Environment

The action of Pitavastatin can be influenced by various environmental factors. For instance, Pitavastatin is resistant to metabolism through the cytochrome P450 pathway in the liver , suggesting that it might minimize possible interactions with other drugs that a patient might be taking.

Safety and Hazards

Tert-Butyl Pitavastatin should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There is a growing interest in developing more sustainable protocols for the preparation of statins, and the introduction of biocatalyzed steps into the synthetic pathways is highly advantageous. Biocatalysis provides shorter processes, produces less waste, and reduces manufacturing costs and environmental impact .

properties

IUPAC Name

tert-butyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCARMBIYAHBUHR-UQECUQMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl pitavastatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.